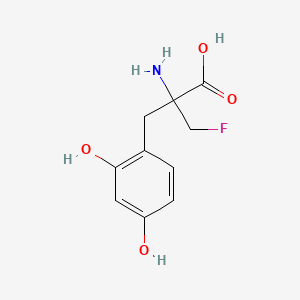![molecular formula C20H12N2O3 B13133583 9,10-Anthracenedione, 2-[(4-hydroxyphenyl)azo]- CAS No. 117047-51-5](/img/structure/B13133583.png)
9,10-Anthracenedione, 2-[(4-hydroxyphenyl)azo]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Anthracenedione, 2-[(4-hydroxyphenyl)azo]- is an organic compound that belongs to the class of anthraquinones. Anthraquinones are known for their vibrant colors and are commonly used as dyes. This particular compound is characterized by the presence of an azo group (-N=N-) attached to the anthraquinone structure, which contributes to its unique properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 2-[(4-hydroxyphenyl)azo]- typically involves the diazotization of 4-aminophenol followed by coupling with 9,10-anthraquinone. The reaction conditions often include acidic environments to facilitate the diazotization process and basic conditions for the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the azo group into amines, altering the compound’s properties.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of amines and other reduced products.
Substitution: Formation of various substituted anthraquinone derivatives.
Aplicaciones Científicas De Investigación
9,10-Anthracenedione, 2-[(4-hydroxyphenyl)azo]- has a wide range of applications in scientific research:
Chemistry: Used as a dye and a reagent in various chemical reactions.
Biology: Employed in staining techniques for microscopy and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other colorants for textiles and plastics.
Mecanismo De Acción
The compound exerts its effects primarily through interactions with biological molecules. The azo group can undergo reduction to form amines, which can then interact with cellular components. The anthraquinone structure can intercalate with DNA, disrupting cellular processes and leading to cytotoxic effects. Additionally, the compound can generate reactive oxygen species (ROS), contributing to its antimicrobial and anticancer activities.
Comparación Con Compuestos Similares
Similar Compounds
9,10-Anthracenedione: Lacks the azo group, making it less versatile in terms of chemical reactivity and applications.
2-Hydroxy-9,10-anthracenedione: Contains a hydroxyl group, which alters its solubility and reactivity compared to the azo derivative.
1,4-Dihydroxy-9,10-anthracenedione: Known for its use as a dye and in medicinal applications, but differs in its functional groups and properties.
Uniqueness
9,10-Anthracenedione, 2-[(4-hydroxyphenyl)azo]- stands out due to the presence of both the azo and anthraquinone groups, which confer unique chemical reactivity and a broad range of applications. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound in scientific research and industry.
Propiedades
Número CAS |
117047-51-5 |
|---|---|
Fórmula molecular |
C20H12N2O3 |
Peso molecular |
328.3 g/mol |
Nombre IUPAC |
2-[(4-hydroxyphenyl)diazenyl]anthracene-9,10-dione |
InChI |
InChI=1S/C20H12N2O3/c23-14-8-5-12(6-9-14)21-22-13-7-10-17-18(11-13)20(25)16-4-2-1-3-15(16)19(17)24/h1-11,23H |
Clave InChI |
JTHHACVKOBMDCA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)N=NC4=CC=C(C=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-(Trifluoromethyl)-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine hydrochloride](/img/structure/B13133561.png)


![(6-Chloro-[2,3'-bipyridin]-5-yl)methanol](/img/structure/B13133572.png)
![sodium;[(2R)-3-[hydroxy-[(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B13133589.png)

